N-(2-Furylmethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABNBAFUSPGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284878 | |
| Record name | N-(2-Furylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3952-30-5 | |
| Record name | NSC39532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Furylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Furylmethyl)benzamide CAS 3952-30-5 properties
Topic: (CAS 3952-30-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 3952-30-5 | Molecular Formula: C₁₂H₁₁NO₂ | MW: 201.22 g/mol [1]
Executive Summary
N-(2-Furylmethyl)benzamide (also known as N-furfurylbenzamide) is a secondary amide featuring a benzoyl moiety coupled to a furan ring via a methylene linker. While primarily utilized as a versatile building block in organic synthesis, its structural motifs—specifically the furan ring and the amide linkage—position it as a significant pharmacophore in medicinal chemistry. The compound serves as a scaffold for the development of antimicrobial agents, kinase inhibitors, and ligands for coordination chemistry. This guide details its physicochemical properties, optimized synthetic protocols, structural characterization, and biological potential, providing a self-validating resource for laboratory application.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
The following data consolidates experimental and predicted properties to establish a baseline for identification and quality control.
| Property | Value | Notes |
| IUPAC Name | N-(Furan-2-ylmethyl)benzamide | |
| CAS Number | 3952-30-5 | |
| Appearance | White to off-white crystalline solid | Can appear as a viscous oil if impure [1] |
| Melting Point | 99.5 – 101 °C | Recrystallized from EtOH/Water [1] |
| Boiling Point | ~411 °C (Predicted) | Decomposition likely before BP |
| Density | 1.161 g/cm³ | Predicted at 20°C |
| LogP | 2.02 | Moderate lipophilicity; CNS penetrant potential |
| Solubility | Soluble: DCM, DMSO, Methanol, EtOAcInsoluble: Water |
Synthetic Methodologies
To ensure reproducibility and high purity, two distinct synthetic routes are presented. Method A utilizes Schotten-Baumann conditions (aqueous/green chemistry), while Method B employs anhydrous conditions for moisture-sensitive substrates or higher yield requirements.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of furfurylamine attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation yields the amide.
Figure 1: Nucleophilic acyl substitution mechanism for the formation of this compound.
Method A: Schotten-Baumann Protocol (Aqueous Base)
Best for: Rapid synthesis, green chemistry, avoiding organic bases.
Reagents:
-
Furfurylamine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% NaOH (aq)
Protocol:
-
Preparation: Dissolve furfurylamine (10 mmol) in 10% NaOH solution (15 mL) in a 50 mL Erlenmeyer flask. Cool to 0–5 °C in an ice bath.
-
Addition: Add benzoyl chloride (11 mmol) dropwise over 15 minutes with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the acid chloride.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour. A white precipitate should form immediately.
-
Workup: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove excess base and salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.
Method B: Anhydrous Acylation (DCM/TEA)
Best for: High yield, strict stoichiometry control.
Reagents:
-
Furfurylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve furfurylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.
-
Acylation: Add benzoyl chloride (10.5 mmol) diluted in DCM (5 mL) dropwise via syringe.
-
Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench & Wash: Quench with saturated NaHCO₃ (aq). Transfer to a separatory funnel.
-
Wash Organic layer: 1x 1M HCl (remove unreacted amine), 1x Brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Structural Characterization
Validation of the synthesized compound is performed via NMR and IR spectroscopy.[2][3][4] The following data is derived from high-purity samples [1][4].
Proton NMR (¹H NMR, 500 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.68 | Broad Singlet | 1H | NH | Amide proton (exchangeable) |
| 4.65 | Doublet (J=5.6 Hz) | 2H | N-CH₂-Furan | Methylene linker; coupling to NH confirms connectivity |
| 7.36 | Multiplet | 1H | Furan-H5 | Proton adjacent to Oxygen (deshielded) |
| 6.33 | Multiplet | 1H | Furan-H4 | Beta-proton on furan ring |
| 6.24 | Multiplet | 1H | Furan-H3 | Beta-proton on furan ring |
| 7.75 – 7.80 | Multiplet | 2H | Phenyl-H (Ortho) | Ortho protons of benzoyl group |
| 7.40 – 7.50 | Multiplet | 3H | Phenyl-H (Meta/Para) | Remaining aromatic protons |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H Stretch (Secondary Amide).
-
1645 cm⁻¹: C=O Stretch (Amide I band) – Characteristic of benzamides.
-
1540 cm⁻¹: N-H Bend (Amide II band).
-
710 cm⁻¹: C-H Bend (Mono-substituted benzene).
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 201.
-
Base Peak: m/z 105 (Benzoyl cation [PhCO]⁺) – cleavage of the amide bond is the dominant fragmentation pathway.
-
Fragment: m/z 81 (Furfuryl cation).
Biological & Pharmacological Potential[5][6][7][10][15]
Researchers utilizing CAS 3952-30-5 often explore its utility as a pharmacophore scaffold. The combination of the lipophilic benzoyl group and the electron-rich furan ring allows for specific interactions with biological targets.
Pharmacophore Mapping
The compound serves as a "linker-scaffold" in drug design.
-
Kinase Inhibition: Benzamide derivatives are frequent motifs in ATP-competitive kinase inhibitors. The amide hydrogen can serve as a H-bond donor to the hinge region of kinases [2].
-
Antimicrobial Activity: N-substituted benzamides have demonstrated efficacy against B. subtilis and E. coli by disrupting cell wall synthesis or inhibiting specific enzymes [3].
-
Metabolic Considerations: The furan ring is a "structural alert" in drug development. It can undergo metabolic activation by cytochrome P450 enzymes to form reactive enedials, potentially leading to hepatotoxicity. Researchers must assess this risk early in lead optimization [5].
Figure 2: Structure-Activity Relationship (SAR) and toxicity screening workflow for furan-containing benzamides.
Handling & Safety (GHS)[4]
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if long-term storage is required, as the furan ring is susceptible to oxidation over extended periods [1].
References
-
ChemSrc. (n.d.). Benzamide, N-(2-furanylmethyl)- (CAS 3952-30-5) Physicochemical Properties. Retrieved from [Link]
-
Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). N-furfurylbenzamide NMR and IR Spectra. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide | C9H8F3NO2 | CID 68429331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-((furan-2-yl)methyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-((furan-2-yl)methyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. It details its chemical identity, synthesis, physical and chemical properties, and potential applications, with a focus on information relevant to drug discovery and development.
Chemical Identity and Nomenclature
N-((furan-2-yl)methyl)benzamide, also known by its less formal name 2-furfuryl benzamide, is a secondary amide consisting of a benzoyl group attached to the nitrogen of a furfurylamine moiety.
IUPAC Name: N-((furan-2-yl)methyl)benzamide[1]
Synonyms
A variety of synonyms are used in literature and commercial listings for this compound. Understanding these is crucial for comprehensive literature searches.
| Synonym | Source |
| N-(2-Furylmethyl)benzamide | ChemScene[3] |
| N-Furfuryl-benzamide | SQUARIX[1] |
| Benzamide, N-(2-furanylmethyl)- | Chemsrc[4] |
| N-Furan-2-ylmethyl-benzamide | Chemsrc[4] |
| N-furfurylbenzamide | Chemsrc[4] |
| N-Furfuryl-benzamid | Chemsrc[4] |
Physicochemical Properties
Understanding the physicochemical properties of N-((furan-2-yl)methyl)benzamide is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | ChemScene[3] |
| Molecular Weight | 201.22 g/mol | SQUARIX[1] |
| Appearance | Colorless liquid | SQUARIX[1] |
| Purity | ≥97% | SQUARIX[1] |
| Solubility | Soluble in Chloroform (CHCl₃) | SQUARIX[1] |
| Storage | Sealed in dry, 2-8℃ | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 42.24 Ų | ChemScene[3] |
| logP (predicted) | 2.2096 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 3 | ChemScene[3] |
Synthesis and Reaction Pathways
The synthesis of N-((furan-2-yl)methyl)benzamide can be achieved through standard amide bond formation reactions. A common and effective method is the acylation of furfurylamine with benzoyl chloride.
General Synthesis Protocol: Acylation of Furfurylamine
This protocol outlines a general procedure for the synthesis of N-((furan-2-yl)methyl)benzamide.
Materials:
-
Furfurylamine
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A suitable base (e.g., triethylamine or pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve furfurylamine (1.0 equivalent) and the base (1.1-1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-((furan-2-yl)methyl)benzamide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-((furan-2-yl)methyl)benzamide.
Spectroscopic Data
Potential Applications in Drug Discovery and Development
While specific biological activity studies on N-((furan-2-yl)methyl)benzamide are not extensively documented in the public domain, the constituent furan and benzamide moieties are present in a wide range of biologically active molecules. This suggests that N-((furan-2-yl)methyl)benzamide could serve as a valuable scaffold or intermediate in drug discovery programs.
Antimicrobial and Antifungal Activity
The furan nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[5] Derivatives of furan have shown activity against a broad spectrum of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[6] Therefore, N-((furan-2-yl)methyl)benzamide and its derivatives are logical candidates for screening in antimicrobial assays.
Anticancer Potential
Benzamide derivatives are a well-established class of compounds with anticancer activity.[6] They are known to interact with various biological targets involved in cancer cell proliferation. The combination of the benzamide scaffold with a furan ring could lead to novel compounds with potential as anticancer agents.
Other Potential Biological Activities
The versatility of the furan and benzamide scaffolds extends to a wide array of other potential biological activities, including anti-inflammatory, antiviral, and analgesic properties.[5] The specific combination in N-((furan-2-yl)methyl)benzamide may offer a unique pharmacological profile that warrants further investigation.
Safety and Handling
For N-((furan-2-yl)methyl)benzamide, the GHS pictograms indicate a warning for hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] Precautionary measures include avoiding inhalation, washing skin thoroughly after handling, not eating or drinking when using, using only outdoors or in a well-ventilated area, and wearing protective equipment.[3] In case of exposure, specific response measures are recommended.[3]
Conclusion
N-((furan-2-yl)methyl)benzamide is a readily synthesizable compound with physicochemical properties that make it an attractive scaffold for medicinal chemistry research. While specific biological data for this exact molecule is limited, the well-documented activities of its constituent furan and benzamide moieties strongly suggest its potential as a starting point for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related compounds.
References
-
SQUARIX. N-Furfuryl-benzamide. [Link]
-
PubMed Central. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. [Link]
-
Chemsrc. Benzamide,N-(2-furanylmethyl)-. [Link]
Sources
- 1. squarix.de [squarix.de]
- 2. N-FURAN-2-YLMETHYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzamide,N-(2-furanylmethyl) | CAS#:3952-30-5 | Chemsrc [chemsrc.com]
- 5. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide | Benchchem [benchchem.com]
N-(2-Furylmethyl)benzamide melting point and physical state
Physicochemical Characterization and Synthetic Optimization of N-(2-Furylmethyl)benzamide
Executive Summary
This technical guide provides a rigorous analysis of This compound (CAS: 3952-30-5), a secondary amide featuring a furan heterocycle linked to a benzoyl group.[1][2] While structurally simple, the compound serves as a critical model for studying amide bond stability in the presence of acid-sensitive heteroaromatics.[1][2] This document details its physicochemical properties, an optimized Schotten-Baumann synthetic protocol, and purification strategies designed to preserve the furan moiety.[2]
Part 1: Physicochemical Profile[1][2][3][4]
The following data aggregates experimental values and predictive models to establish a baseline for identification and quality control.
| Property | Value / Description | Technical Context |
| CAS Number | 3952-30-5 | Unique identifier for N-furfurylbenzamide.[2][3][4] |
| Melting Point | 99.5 – 101 °C | Sharp melting range indicates high crystalline purity.[2] Broadening (>2°C) suggests oligomer contamination.[1][2] |
| Physical State | Crystalline Solid | Typically appears as white to off-white needles or plates upon recrystallization.[1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | MW: 201.22 g/mol .[2][5] |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, EtOH, DMSO.[2] Insoluble in water.[2] |
| Density | ~1.16 g/cm³ | Predicted value; useful for packing volume calculations.[2] |
Analyst Note: The melting point is the primary indicator of purity.[2] If your synthesized product is an oil or melts below 95°C, it likely contains unreacted furfurylamine or solvent inclusions.[2]
Part 2: Synthetic Pathway & Mechanistic Insight
The synthesis utilizes a modified Schotten-Baumann reaction .[1][2] This pathway is selected over thermal dehydration to avoid high temperatures that could promote furan polymerization (gumming).[1][2]
Reaction Logic
-
Nucleophilic Attack: The lone pair on the furfurylamine nitrogen attacks the carbonyl carbon of benzoyl chloride.[2]
-
HCl Scavenging: The reaction generates HCl, which must be immediately neutralized.[2] Free HCl can protonate the furan ring, leading to ring-opening and darkening of the product.[1][2]
-
Biphasic vs. Monophasic: A monophasic organic solvent system (DCM/Et₃N) is preferred over aqueous biphasic conditions to prevent hydrolysis of the benzoyl chloride before reaction.[1][2]
Figure 1: Mechanistic flow of the Schotten-Baumann acylation.[1][2] The base is critical for driving the equilibrium and protecting the furan ring.[1][2]
Part 3: Optimized Experimental Protocol
Safety Warning: Benzoyl chloride is a lachrymator.[2] Furfurylamine is corrosive.[2] Perform all operations in a fume hood.
Materials
Step-by-Step Methodology
-
Preparation (0 min): Dissolve Furfurylamine (10 mmol) and Triethylamine (12 mmol) in dry DCM (20 mL) in a round-bottom flask. Add a magnetic stir bar.[2]
-
Thermal Control (5 min): Submerge the flask in an ice-water bath (0 °C).
-
Addition (15 min): Add Benzoyl chloride (10 mmol) dropwise via a syringe or addition funnel over 10–15 minutes.
-
Reaction (2 hours): Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.
-
Quench & Workup:
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation. You should obtain an off-white solid.[1][2]
Part 4: Purification & Phase Transition Analysis
Crude amides often trap solvent or starting materials in the crystal lattice.[2] Recrystallization is mandatory for analytical grade material.[2]
Recrystallization Strategy
Figure 2: Recrystallization workflow to achieve the target melting point of 99.5–101 °C.[1][2]
Part 5: Troubleshooting & Stability
| Issue | Cause | Corrective Action |
| Dark/Black Product | Furan ring opening (Polymerization).[1][2] | Avoid strong acids during workup.[2] Keep reaction temp < 30°C. |
| Oily Product | Residual solvent or excess amine.[2] | Dry under high vacuum for 4 hours.[2] If still oily, recrystallize from Hexane.[2] |
| Low Yield | Hydrolysis of Benzoyl Chloride.[2] | Ensure DCM is dry.[2] Do not use wet glassware.[2] |
References
-
Chemical Book. (2024).[1][2] N-Furfurylbenzamide Properties and CAS 3952-30-5 Data. Retrieved from [1][2]
-
MySkinRecipes. (2024).[1][2] N-(furan-2-ylmethyl)benzamide Specifications and Melting Point. Retrieved from [1][2]
-
GuideChem. (2024).[1][2] Benzamide, N-(2-furanylmethyl)- Chemical Properties. Retrieved from [1][2]
-
PubChem. (2024).[1][2] Compound Summary for N-Furfurylbenzamide. Retrieved from [1][2]
Sources
Methodological & Application
Application Note: Precision Purification of Benzamide Intermediates via Flash Chromatography
Abstract
Benzamide intermediates are ubiquitous pharmacophores in medicinal chemistry, appearing frequently in oncology (e.g., PARP inhibitors) and antipsychotic drug discovery. However, their purification is notoriously difficult due to low solubility in non-polar solvents and strong hydrogen-bonding interactions with silica silanols, leading to peak tailing and yield loss. This guide provides a scientifically grounded protocol for purifying benzamides, contrasting traditional dichloromethane (DCM) methods with modern "Green" solvent alternatives and amine-functionalized stationary phases.
Introduction: The Physicochemical Challenge
The purification of benzamides presents a specific set of chemical challenges that standard "Hexane/Ethyl Acetate" gradients often fail to address.
The Silanol Interaction Mechanism
Benzamides possess both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). On standard silica gel (
-
The Problem: The amide nitrogen, though not basic in the Brønsted sense (
), can still participate in strong H-bonding with silanols. Furthermore, if the benzamide contains a basic amine side chain (common in drug intermediates), the interaction becomes ionic. -
The Result: This interaction causes "tailing" (asymmetrical peak broadening), which co-elutes with impurities and necessitates large fraction volumes.
Solubility vs. Polarity
Benzamides often exhibit "Brick dust" properties—high melting points and poor solubility in low-polarity solvents (Hexane, Heptane), but high solubility in DCM, DMSO, or DMF. This solubility mismatch makes liquid loading risky, as the compound may precipitate upon hitting the non-polar equilibration solvent of the column.
Strategic Method Development
Decision Matrix: Selecting the Stationary Phase
Before beginning, select the stationary phase based on the complexity of the benzamide.
| Stationary Phase | Best For | Mechanism | Advantages |
| Standard Silica (Irregular/Spherical) | Simple, neutral benzamides. | Adsorption / H-Bonding | Low cost; High availability. |
| Amine-Functionalized Silica ( | Basic benzamides or those with severe tailing. | H-Bonding / "Base Shielding" | Eliminates tailing without mobile phase modifiers; protects acid-sensitive compounds. |
| C18 (Reverse Phase) | Highly polar, water-soluble benzamides. | Hydrophobic Partitioning | Excellent for removing very polar reagents (e.g., unreacted acids/coupling reagents). |
Visualizing the Workflow
The following decision tree outlines the logical flow for method selection.
Figure 1: Decision matrix for selecting the optimal purification mode based on solubility and chemical functionality.
Detailed Protocols
The "Golden Rule": Dry Loading
For 90% of benzamide purifications, liquid loading causes band broadening due to solvent mismatch. Dry loading is mandatory for high resolution.
Protocol:
-
Dissolve the crude benzamide in the minimum amount of a strong solvent (DCM, Acetone, or THF).
-
Add a solid support:
-
Option A (Standard): Silica Gel (Ratio 1:3 sample to silica).
-
Option B (Superior): Celite 545 or Diatomaceous Earth (Ratio 1:4). Celite is inert and prevents irreversible binding of the amide.
-
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder remains.
-
Pack the powder into a solid load cartridge (or pre-column) and attach it to the flash system.
Workflow A: The "Green" Normal Phase (Recommended)
Replacing DCM/MeOH is a priority in modern labs due to toxicity and disposal costs. A mixture of Ethyl Acetate and Ethanol (3:1 v/v) acts as a direct replacement for DCM/MeOH.
-
Column: Spherical Silica (20–40 µm).
-
Solvent A: Heptane (or Hexane).[1]
-
Solvent B: "Green Mix" (3 parts EtOAc : 1 part EtOH).
-
Gradient:
-
0–5% B (1 CV): Equilibration.
-
5–100% B (10–12 CV): Linear gradient.
-
100% B (2 CV): Flush.
-
-
Why it works: Ethanol provides the polarity needed to elute the amide but lacks the aggressive dissolving power of MeOH, preserving the silica bed integrity.
Workflow B: Amine-Functionalized Silica (For Basic Benzamides)
If your benzamide has a basic amine tail (e.g., procainamide derivatives), standard silica will result in severe streaking.
-
Column: Amine-bonded Silica (
).[2][3] -
Solvent A: Hexane.
-
Solvent B: Ethyl Acetate (or EtOAc/EtOH if very polar).
-
Gradient: Standard 0–100% B.
-
Mechanism: The amine groups on the silica surface hydrogen bond with the silanols, effectively "capping" them. This creates a "Base Shield," allowing the benzamide to elute as a sharp, symmetrical peak without adding ammonia to the mobile phase.
Workflow C: Reverse Phase (The "Universal" Solver)
When the compound is only soluble in DMSO/DMF.
-
Column: C18 (End-capped).[4]
-
Loading: Inject liquid sample (dissolved in DMSO) directly onto the column after the equilibration step, or use a C18 dry-load cartridge.
-
Solvent A: Water (0.1% Formic Acid).
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: 5–95% B.
-
Note: Benzamides are UV active; monitor at 254 nm and 280 nm.
Data Summary: Solvent System Equivalents
Use this table to convert traditional toxic methods to modern equivalents.
| Traditional System | Green Equivalent | TLC Adjustment |
| DCM / MeOH (95:5) | Heptane / EtOAc / EtOH (50:37:13) | Decrease polarity slightly on TLC to match Rf. |
| DCM / MeOH / NH4OH | Heptane / "Green Mix" on Amine Silica | No basic modifier needed on Amine Silica. |
| Hexane / EtOAc | Heptane / EtOAc | Direct swap (Heptane is less neurotoxic). |
Troubleshooting Guide
Issue: Compound precipitates at the top of the column.
-
Cause: Liquid loading with a strong solvent (DCM) into a non-polar column (Hexane).
-
Fix: Switch to Dry Loading (See Section 4.1). This physically disperses the sample, preventing aggregation.
Issue: Severe Tailing (Shark fin peak shape).
-
Cause: Uncapped silanols interacting with the amide.
-
Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) or 1%
to Solvent B (only on standard silica). -
Fix 2 (Stationary Phase): Switch to Amine-functionalized silica . This is the most robust solution.
Issue: Poor Separation from By-products.
-
Cause: "General Filtration" effect where everything elutes together in DCM/MeOH.
-
Fix: Use a shallower gradient (e.g., 0–50% B over 20 CV) or switch to C18 Reverse Phase to utilize hydrophobic selectivity differences.
References
-
Biotage. (2023).[4][5][6][7][8][9] How should I purify a complex, polar, amide reaction mixture? The Flash Purification Blog. [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Teledyne Labs Application Notes. [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel: Applications and Mechanisms. Sorbtech Technical Guides. [Link]
-
Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages.[10] Organic & Biomolecular Chemistry.[10][11] [Link]
-
Biotage. (2023).[4][6][7][8][9] When should I use an amine-bonded silica for flash chromatography? The Flash Purification Blog. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Application Note: Optimizing UV Detection Wavelengths for Furan-Benzamide Conjugates
This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in the characterization of furan-benzamide conjugates.
Abstract & Scope
Furan-benzamide conjugates represent a critical scaffold in medicinal chemistry, often utilized in DNA-binding lexitropsins, HIF-1 inhibitors, and quorum sensing modulators. While the individual chromophores (furan and benzene) absorb primarily in the deep UV (<230 nm), their conjugation via an amide linker induces a significant bathochromic shift. This guide provides a protocol for determining the optimal detection wavelength (
Theoretical Background: Chromophore Coupling
To select the correct wavelength, one must understand the electronic transitions occurring within the molecule. The furan-benzamide system is not merely the sum of its parts; it is a coupled electronic system.
Component Analysis
-
Furan Ring: Exhibits a strong
transition (E-band) at nm. This is often obscured by solvent cutoffs in reverse-phase HPLC. -
Benzamide Moiety: The benzene ring conjugated to a carbonyl group shows a B-band (benzenoid) absorption around
nm and a secondary band around nm. -
The Conjugate (The "Red Shift"): When these two aromatic systems are linked via an amide bond (
), the -electron delocalization extends across the entire molecule. This lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift.-
Expected
: Typically 280 nm -- 320 nm . -
Transition Type: Predominantly
, with weaker transitions from the carbonyl lone pairs.
-
Visualization of Chromophoric Shift
The following diagram illustrates the additive and conjugative effects that define the detection window.
Figure 1: Structural logic showing how conjugation shifts absorption from the deep UV into a more selective detection region.
Experimental Protocol: Wavelength Determination
Objective: Empirically determine
Materials & Reagents[1]
-
Analyte: Furan-benzamide derivative (purity
preferred). -
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Note: ACN is preferred for initial scanning due to its lower UV cutoff (190 nm) compared to MeOH (205 nm).
-
Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid (if pH control is required).
Step-by-Step Scanning Procedure
-
Preparation: Dissolve the conjugate in ACN:Water (50:50) to a concentration of
. -
Blanking: Inject a solvent blank to establish the baseline.
-
Full Spectrum Scan:
-
Set DAD range: 190 nm -- 400 nm .
-
Step size: 2 nm .
-
Reference wavelength: 360 nm (or "Off").
-
-
Data Extraction: Extract the apex spectrum of the main peak.
Data Analysis & Wavelength Selection
Do not simply choose the highest peak. Use the following decision matrix to select the optimal wavelength.
| Feature | Primary | Secondary |
| Wavelength Range | 280 nm -- 315 nm | |
| Pros | Maximum signal intensity (highest | Minimal interference from matrix/solvents. |
| Cons | High background noise; non-specific (detects many impurities). | Lower signal intensity; requires higher concentration. |
| Recommendation | Use for purity checks of raw materials. | Use for quantitation and biological assays. |
Troubleshooting & Optimization Logic
Common pitfalls in UV detection of these conjugates include solvent cutoffs and pH-dependent shifts.
Solvent Cutoff Interference
If using Methanol as the organic modifier, detection below 210 nm is unreliable due to solvent absorption.
-
Rule: If
nm, must use Acetonitrile. -
Rule: If
nm, Methanol is acceptable.
The "Decision Tree" for Method Development
Use this workflow to finalize your instrument settings.
Figure 2: Decision matrix for selecting the final detection wavelength based on matrix complexity and solvent constraints.
References
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Chromatography Online. (2019). UV Detection for HPLC—Fundamental Principle, Practical Implications. LCGC Blog. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites. PubMed.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. (2020). N-(Benzo[d]thiazol-2-yl)benzamide and its derivatives... UV-visible profiles. New Journal of Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N-(2-Furylmethyl)benzamide Stability
This guide serves as a comprehensive technical resource for researchers working with N-(2-Furylmethyl)benzamide (CAS: 4363-25-9). It addresses the compound's stability profile in acidic environments, distinguishing between amide hydrolysis and furan ring degradation.
Executive Summary & Chemical Behavior[1][2][3]
This compound presents a unique stability challenge in acidic media due to its dual-functional nature. It contains two acid-sensitive motifs with competing degradation pathways:
-
The Amide Linkage: Generally robust but susceptible to hydrolysis under strong acidic forcing conditions (
, elevated temperature). -
The Furan Ring: Highly sensitive to acid-catalyzed ring opening and polymerization (resinification).
Critical Insight: In most aqueous acidic conditions (pH 1–4), furan ring degradation dominates over amide hydrolysis. The electron-rich furan ring acts as an acid "sink," leading to ring opening and the formation of reactive dicarbonyls before significant cleavage of the benzoyl group occurs.
Mechanistic Pathways (The "Why")
To troubleshoot experimental failures, one must understand the competing degradation mechanisms.
Pathway A: Furan Acidolysis (Dominant)
The furan oxygen or the
Pathway B: Amide Hydrolysis (Secondary)
Protonation of the carbonyl oxygen activates the amide bond for nucleophilic attack by water. This yields Benzoic Acid (often seen as a white precipitate) and Furfurylamine (which subsequently degrades).
Degradation Pathway Diagram
Figure 1: Competing degradation pathways. Note that Pathway A (Red) typically proceeds faster than Pathway B (Green) in aqueous acid, leading to solution darkening.
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned black/dark brown."
Diagnosis: Furan Polymerization.[1] Explanation: This is the hallmark of acid-catalyzed furan degradation. You have likely generated "humins." This occurs if the pH is too low (< 2.0) or if the reaction was heated in the presence of even mild acid. Solution:
-
Immediate Action: Neutralize the solution to pH 7.0 using mild base (NaHCO₃).
-
Prevention: Avoid strong mineral acids (HCl, H₂SO₄). Switch to weaker organic acids (Acetic acid) or buffer the system to pH > 4.5.
Issue 2: "I see a white crystalline precipitate forming."
Diagnosis: Amide Hydrolysis.[2][3][4][5][6] Explanation: The precipitate is likely Benzoic Acid , which has low solubility in cold acidic water. This indicates the amide bond has cleaved. Verification: Filter the solid. Check melting point (~122°C) or run 1H NMR (look for loss of the methylene doublet at ~4.5 ppm and furan protons). Solution: Reduce temperature. Amide hydrolysis activation energy is high; keeping the reaction at 0–4°C often halts this pathway.
Issue 3: "Can I use TFA (Trifluoroacetic acid) for deprotection elsewhere in the molecule?"
Guidance: Proceed with extreme caution.
-
Risk: High. TFA is strong enough to initiate furan ring opening.
-
Protocol: Use dilute TFA (1-5% in DCM) rather than neat TFA. Keep reaction time < 30 minutes. Include a "scavenger" like triethylsilane (TES), though scavengers are less effective for preventing ring opening than they are for cation quenching.
Experimental Protocols
Protocol A: Stability Assessment via HPLC
Use this protocol to quantify the degradation rate in your specific acidic buffer.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
Step-by-Step:
-
Preparation: Dissolve this compound (1 mg/mL) in MeCN/Water (1:1).
-
Acid Challenge: Add test acid (e.g., 1M HCl) to reach desired pH. Incubate at target temperature (e.g., 25°C).
-
Sampling: At t=0, 1h, 4h, 24h:
-
Aliquot 50 µL.
-
Quench immediately into 950 µL of 100 mM Ammonium Bicarbonate buffer (pH 8). Crucial: Neutralization stops furan degradation.
-
-
Analysis: Inject 10 µL. Monitor at 254 nm (Benzoyl absorption) and 220 nm (Amide/Furan).
Data Interpretation Table:
| Retention Time (Approx) | Species | Spectral Characteristic |
| High RT | This compound | UV max ~225 nm, 254 nm |
| Medium RT | Benzoic Acid | UV max ~230 nm, 270 nm |
| Baseline Hump/Smear | Furan Polymers (Humins) | Broad absorption, no distinct peak |
| Low RT (Void) | Furfurylamine | Weak UV (often undetectable at low conc) |
Protocol B: Removal of Polymer Degradants
If your sample is contaminated with black furan polymers.
-
Filtration: Pass the solution through a 0.2 µm PTFE filter to remove insoluble humins.
-
Activated Carbon Treatment:
-
Add Activated Charcoal (10% w/w relative to solute) to the solution.
-
Stir for 15 minutes at room temperature.
-
Filter through Celite.
-
Note: Carbon is highly effective at adsorbing planar polymeric aromatics (humins) while often leaving the non-planar amide intact (yield loss ~10-15%).
-
Stability Data Reference
The following table summarizes the estimated half-life (
| Medium | Temperature | Predicted | Primary Degradation Mode |
| 0.1 M HCl (pH 1) | 25°C | < 4 Hours | Furan Ring Opening (Blackening) |
| 0.1 M HCl (pH 1) | 60°C | < 10 Minutes | Rapid Polymerization |
| 10% Acetic Acid (pH 3) | 25°C | > 48 Hours | Stable |
| PBS Buffer (pH 7.4) | 37°C | Indefinite | Stable |
| 1 M NaOH (pH 14) | 25°C | ~24 Hours | Amide Hydrolysis (Benzoic Acid formation) |
Note: In base (NaOH), the furan ring is stable, but the amide bond hydrolyzes. In acid (HCl), the furan ring is unstable.
References
-
Dunlop, A. P. (1948). Furan Chemistry. Industrial & Engineering Chemistry. (Foundational text on acid sensitivity of furan rings).
-
Marullo, S., et al. (2018).[2] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. (Details on benzamide hydrolysis kinetics in aqueous acid).
-
Girisuta, B., et al. (2006). Levulinic acid from lignocellulosic biomass: Kinetic study of the acid-catalyzed hydrolysis of Cellulose. Chemical Engineering Research and Design. (Describes the pathway of furan/hydroxymethylfurfural degradation to humins/levulinic acid).
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. (General mechanism for amide cleavage).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
- 1. Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
minimizing polymerization of furan rings during heating
Topic: Minimizing Polymerization of Furan Rings During Heating
Welcome to the Furan Chemistry Support Hub. As a Senior Application Scientist, I understand the frustration of seeing a clear, golden reaction mixture turn into an intractable black tar. Furan rings are deceptively stable aromatics; while they possess a resonance energy of ~16 kcal/mol, they are highly susceptible to acid-catalyzed ring opening and oxidative oligomerization, especially under thermal stress.
This guide moves beyond basic advice to provide mechanistic root-cause analysis and self-validating protocols to preserve furan integrity.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent polymerization, you must understand how the furan ring dies. It is rarely heat alone that destroys the ring, but rather heat acting as an amplifier for trace acidic or oxidative impurities.
The Acid-Catalyzed "Death Spiral"
The primary cause of furan resinification (humin formation) is protonation. Unlike benzene, furan is electron-rich and acts as an enol ether.
-
Mechanism: A proton (
) attacks the -carbon (C2 or C5). -
Consequence: This disrupts aromaticity, creating a reactive cation that is rapidly attacked by nucleophiles (water, alcohols) or other furan molecules (electrophilic substitution).
-
Result: This leads to ring opening (forming 1,4-dicarbonyls like levulinic acid) or uncontrolled chain growth (polyfurfuryl alcohol type resins).
The Diels-Alder Trap
At elevated temperatures, furan acts as a diene. If your reaction includes a dienophile (even a weak one), furan may oligomerize.
-
Reversibility: The retro-Diels-Alder reaction often competes with the forward reaction. If the adduct is unstable, it may degrade into reactive species that crosslink.
Visualization of Degradation Pathways
The following diagram illustrates the critical decision points where a stable furan reactant diverges into tar/polymer.
Figure 1: Mechanistic pathway of acid-catalyzed furan degradation.[1][2][3] Note that protonation is the "gatekeeper" step to polymerization.
Module 2: Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Verification Test | Corrective Action |
| Reaction turns black/tarry rapidly | Acid-Catalyzed Polymerization. Trace acid from solvent (e.g., CHCl3) or starting material is catalyzing cationic chain growth. | Check pH of the reaction mixture with wet pH paper. If pH < 6, this is the cause. | Add Acid Scavenger. Add 1-5 mol% solid |
| Low Yield / Missing Mass | Evaporation or Ring Opening. Furan (bp 31°C) evaporated, or ring opened to water-soluble levulinates lost in aqueous workup. | Run TLC of the aqueous layer after workup. If streaks appear, the ring opened. | Sealed Vessel & Buffer. Use a pressure tube. Add 2,6-di-tert-butylpyridine (non-nucleophilic base) to buffer the medium. |
| Exotherm upon heating | Autocatalytic Runaway. Polymerization is exothermic. Heat generates acid byproducts (formic/levulinic), which catalyze further reaction. | Monitor internal T vs. mantle T. If internal T spikes > mantle T, runaway is occurring. | Dilution. Increase solvent volume by 2-5x. High dilution reduces the rate of intermolecular collisions required for polymerization. |
Module 3: Standard Operating Procedures (Protocols)
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to heating.
Protocol A: The "Buffered Solvent" System
Use this for all furan reactions requiring temperatures >60°C.
1. Solvent Pre-treatment (The Acid Test)
-
Step: Take 5 mL of your chosen solvent. Add 1 drop of wet universal indicator or use a calibrated pH probe.
-
Requirement: The solvent must be neutral (pH 7.0) or slightly basic. Commercial Chloroform and Dichloromethane often contain HCl from photolysis.
-
Action: If acidic, pass the solvent through a short plug of Basic Alumina (activity grade I) immediately before use.
2. Scavenger Addition
-
Step: Add a non-nucleophilic acid scavenger to the reaction vessel.
-
Recommendation:
-
For non-acidic reactions: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) (1 mol%) as a radical inhibitor.
-
For Lewis Acid catalyzed reactions: Use Proton Sponge or solid NaHCO3 (if heterogeneous is acceptable) to neutralize stray Brønsted acids without killing the Lewis catalyst.
-
3. Thermal Ramping
-
Step: Do not plunge the flask into a pre-heated oil bath.
-
Method: Ramp temperature at 5°C/min.
-
Why: Furan decomposition often has an "onset temperature." Ramping allows you to observe darkening (onset of polymerization) and quench before total loss.
Protocol B: High-Temperature Stabilization (The "Dilution" Method)
Use this when pushing thermodynamics (e.g., difficult Diels-Alder).
1. Concentration Limit
-
Rule: Maintain furan concentration
. -
Reasoning: Polymerization is second-order (or higher) with respect to furan concentration. Halving the concentration reduces the polymerization rate by a factor of 4.
2. Inert Atmosphere (Strict)
-
Step: Sparge solvent with Argon for 15 minutes.
-
Mechanism: Removes dissolved
, preventing the formation of peroxides which initiate radical polymerization chains [1].
3. Reaction Workflow Diagram
Figure 2: Pre-reaction decision logic to ensure furan stability.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids (e.g.,
-
Fix: Use "mild" Lewis acids like Scandium(III) triflate or Europium salts. Always run these reactions at the lowest possible temperature (try 0°C to RT first). If heating is needed, use a flow reactor to limit residence time.
Q: My product is a furan derivative. How do I dry it without polymerizing it? A: Never heat furan derivatives to dryness in the presence of trace acid.
-
Fix: Add a few drops of Triethylamine (TEA) to the rotary evaporator flask before concentrating. This ensures the environment remains basic during the concentration step, where "concentration effects" usually spike acidity and cause tarring [2].
Q: Is Batch or Flow chemistry better for furan? A: Flow chemistry is superior.
-
Reasoning: Flow reactors allow for "Flash Heating"—rapidly heating the furan to activation temperature and quenching it immediately after the reaction zone. This minimizes the time the furan spends in the "danger zone" where polymerization competes with the desired reaction.
References
-
Hu, X., et al. (2016).[4] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
-
Lin, C.-F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules (MDPI).
-
Gandini, A. (2025).[1][5] The behaviour of furan derivatives in polymerization reactions. ResearchGate Review.
-
Chheda, J. N., et al. (2007). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation. Macromolecules (ACS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
metabolic stability of furan vs phenyl rings in amides
Executive Summary
In medicinal chemistry, the substitution of a phenyl ring with a furan moiety is a classic bioisosteric strategy used to lower lipophilicity (LogP) and improve aqueous solubility. However, this replacement introduces a critical metabolic liability . While phenyl rings are generally metabolically robust—undergoing slow, predictable Phase I hydroxylation—furan rings act as "structural alerts." They are frequently bioactivated by cytochrome P450 (CYP450) enzymes into highly reactive electrophiles (e.g., cis-2-butene-1,4-dial), leading to covalent protein binding, irreversible CYP inhibition, and hepatotoxicity.
This guide objectively compares the metabolic profiles of these two scaffolds, providing mechanistic insights, quantitative performance metrics, and validated protocols for assessing reactive metabolite formation.
Mechanistic Comparison: Stability vs. Bioactivation
The divergence in metabolic stability between phenyl and furan rings stems from their distinct electronic behaviors during CYP450 oxidation.
Phenyl Ring: The Stable Standard
-
Mechanism: Phenyl rings primarily undergo arene oxidation . The CYP450 iron-oxo species attacks the
-system to form an arene oxide, which rapidly rearranges to a phenol (hydroxylation) via the "NIH Shift." -
Outcome: The resulting phenol is a stable Phase I metabolite, readily conjugated by glucuronidation or sulfation (Phase II) and excreted. It rarely poses a toxicity risk unless formed into a quinone-imine (e.g., in acetaminophen-like substructures).
Furan Ring: The Metabolic Liability
-
Mechanism: Furan rings undergo oxidative ring opening . CYP450 (specifically CYP2E1 and CYP3A4) oxidizes the furan to an unstable epoxide or directly to a cis-enedial intermediate.
-
Outcome: The primary metabolite is cis-2-butene-1,4-dial (BDA) , a potent
-unsaturated dicarbonyl. BDA is a "hard" electrophile that reacts instantaneously with nucleophiles:-
Glutathione (GSH): Detoxification pathway (if GSH is abundant).
-
Protein Thiols/Amines: Covalent binding to hepatocytes, leading to necrosis or immune-mediated toxicity.
-
DNA: Potential genotoxicity.[1]
-
Visualizing the Pathway
The following diagram illustrates the divergent metabolic fates of Phenyl vs. Furan amides.
Figure 1: Divergent metabolic pathways. Phenyl rings typically yield stable phenols, while furan rings open to form toxic dicarbonyls.
Quantitative Performance & Case Studies
When deciding between a furan and a phenyl ring, researchers must weigh physicochemical benefits against metabolic risks.
Comparative Metrics Table
| Feature | Phenyl-Amide | Furan-Amide | Impact on Drug Design |
| Metabolic Stability ( | High | Low to Moderate | Furan often requires blocking groups (e.g., methyl) to prevent rapid clearance. |
| Intrinsic Clearance ( | Low | High | Furan oxidation by CYP2E1/3A4 is often rapid ( |
| Reactive Metabolite Risk | Low | High (Structural Alert) | Furan requires mandatory GSH trapping assays early in screening. |
| Lipophilicity (cLogP) | High (Baseline) | Lower (~ -0.5 to -1.0 unit) | Furan improves solubility but increases clearance. |
| CYP Inhibition | Low | High (Mechanism-Based) | Furan metabolites can covalently bind to the CYP heme, causing irreversible inhibition. |
Case Study: Lapatinib (Tykerb)
Lapatinib, a dual tyrosine kinase inhibitor for breast cancer, contains a furan ring. Its clinical profile highlights the "Furan Liability":
-
Structure: Contains a 5-substituted furan ring.[2]
-
Metabolism: Extensively metabolized by CYP3A4.[3]
-
Toxicity: Associated with idiosyncratic hepatotoxicity (Black Box Warning).
-
Mechanism: Studies suggest the furan moiety undergoes bioactivation to a reactive intermediate (likely the dialdehyde or a related quinone-imine equivalent), which covalently binds to CYP3A4 (mechanism-based inactivation) and hepatic proteins, driving the toxicity signal.
Experimental Protocols
To validate the safety of a furan-containing lead, standard microsomal stability assays are insufficient. You must perform a Reactive Metabolite Trapping Assay.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect short-lived electrophiles (like cis-2-butene-1,4-dial) that would otherwise escape detection in standard stability screens.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4/2E1.
-
Test Compound (10
). -
Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (NAC) at 5 mM (excess).
-
Cofactor: NADPH (1 mM).
Workflow:
-
Incubation: Mix Compound + HLM + GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction (37°C).
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold Acetonitrile.
-
Analysis (LC-MS/MS):
-
Scan Mode: Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamyl moiety of GSH).
-
Target: Look for [M + GSH + O - 2H] or [M + 307 Da] adducts.
-
Control: Run a sample without NADPH to rule out non-metabolic reactivity.
-
Protocol B: Mechanism-Based Inactivation (MBI) Shift Assay
Purpose: To determine if the furan metabolite is destroying the CYP enzyme (irreversible inhibition).
-
Pre-incubation: Incubate HLM + Compound + NADPH for 30 mins.
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4).
-
Measurement: Measure the residual activity of the probe substrate.
-
Result: A significant decrease in probe metabolism compared to a "0-minute pre-incubation" control indicates MBI (suicide inhibition).
Experimental Workflow Diagram
Figure 2: Screening workflow. Furan compounds require GSH trapping to rule out reactive metabolite formation.
Strategic Recommendations
-
Prioritize Phenyl: Use phenyl (or pyridyl) rings as the default scaffold. They offer predictable metabolism and lower toxicity risks.
-
Mitigate Furan Risks: If a furan is necessary for potency or solubility:
-
Block Metabolic "Soft Spots": Substitute the C5 position of the furan ring (e.g., with a methyl or chloro group) to sterically hinder CYP-mediated ring opening.
-
Monitor CYP Inhibition: Early MBI screening is mandatory to prevent drug-drug interaction (DDI) failures later.
-
-
Use Alternative Bioisosteres: Consider oxazoles or isoxazoles . These 5-membered rings retain the geometry and polarity of furan but are significantly more resistant to oxidative ring opening.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Castell, J. V., et al. (1987). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[4] Link
-
Teng, W. C., et al. (2010). Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib. Molecular Pharmacology. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Half-Life and Metabolic Stability of Furan-Based Medicinal Compounds
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Furan Paradox
In medicinal chemistry, the furan ring is a double-edged sword. While it serves as an excellent bioisostere for phenyl rings—improving solubility and offering unique hydrogen-bonding geometry—it introduces significant metabolic liabilities. The biological half-life (
This guide analyzes the pharmacokinetic (PK) performance of furan-based pharmacophores, compares them with thiophene and benzene analogs, and provides validated experimental protocols for assessing their metabolic stability.
Mechanistic Insight: The Bioactivation Pathway
To understand the short half-life of many furan derivatives, one must understand the mechanism of their clearance. Unlike simple renal excretion, furan rings often undergo metabolic ring opening .
The CYP2E1-Mediated Ring Opening
The furan moiety is electron-rich, making it a prime target for CYP450 oxidation (specifically CYP2E1 and CYP3A4). The catabolic cascade proceeds as follows:
-
Epoxidation: CYP450 oxidizes the furan double bond to form an unstable epoxide or radical cation.
-
Ring Scission: The intermediate rearranges to form cis-2-butene-1,4-dial (BDA) , a highly reactive
-unsaturated dicarbonyl. -
Covalent Binding: BDA acts as a potent electrophile, rapidly alkylating protein nucleophiles (cysteines, lysines) or glutathione (GSH).
Impact on Half-Life: This rapid irreversible binding ("suicide inhibition" or adduct formation) removes the parent drug from circulation, drastically shortening
Visualization: Furan Bioactivation Pathway
Caption: Figure 1. The metabolic bioactivation pathway of furan rings. Rapid conversion to reactive enal intermediates drives high clearance and short biological half-life.
Comparative Analysis: Furan vs. Bioisosteres
The decision to use a furan ring versus a thiophene or benzene ring fundamentally alters the PK profile.[1]
Physicochemical & Metabolic Comparison
Thiophene is the standard bioisostere for furan. Sulfur is less electronegative than oxygen, allowing for better electron delocalization (higher aromaticity). Consequently, thiophenes are generally more metabolically stable than furans.[1]
| Parameter | Furan Moiety | Thiophene Moiety | Benzene Moiety | Impact on Half-Life ( |
| Heteroatom Electronegativity | High (Oxygen) | Moderate (Sulfur) | N/A | High EN reduces aromaticity, destabilizing the ring. |
| Aromaticity | Low (Diene-like character) | Moderate | High | Lower aromaticity = higher susceptibility to oxidation = Shorter |
| Metabolic Liability | High (Ring opening to BDA) | Moderate (S-oxidation) | Low (Hydroxylation) | Furan ring opening is a rapid, high-clearance pathway. |
| Solubility | High (H-bond acceptor) | Low (Lipophilic) | Low (Lipophilic) | High solubility aids renal clearance but doesn't offset metabolic instability. |
Case Studies: Drug Half-Life Data
The following table contrasts furan-based drugs with analogs or standard values, highlighting the impact of the furan ring on elimination.
| Drug Compound | Class | Furan Role | Biological Half-Life ( | Primary Clearance Mechanism |
| Nitrofurantoin | Antibiotic | Core Pharmacophore | 20–60 min | Rapid reduction of nitro-furan group; renal excretion. |
| Furosemide | Loop Diuretic | Side-chain (Furfuryl) | 1.5–2.0 hours | Renal secretion (OAT pathway); glucuronidation. |
| Prazosin | Antihypertensive | Furan substituent | 2–3 hours | Hepatic metabolism (demethylation/conjugation). |
| Amiodarone | Antiarrhythmic | Benzofuran* | 58 days | Benzofusion stabilizes the ring; highly lipophilic tissue sequestration. |
Note: Amiodarone contains a benzofuran, not a simple furan. The benzene fusion stabilizes the furan ring against opening, drastically extending half-life, though tissue accumulation is the primary driver of its extreme
Experimental Protocols
To accurately determine the metabolic stability of a furan-based lead compound, standard microsomal assays must be modified to detect reactive metabolites.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Determine in vitro
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 390 µL Buffer + 5 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Confirm if short half-life is due to furan ring opening (toxicity risk) vs. simple hydroxylation.
Self-Validating Step: If
Modifications to Protocol A:
-
Supplementation: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM concentration to the incubation mixture.
-
Analysis: Monitor LC-MS/MS for Neutral Loss scans corresponding to GSH adducts (+307 Da).
-
Interpretation: Detection of GSH-furan adducts confirms bioactivation via the BDA pathway.
Visualization: Stability Testing Workflow
Caption: Figure 2. Experimental workflow for distinguishing general metabolic clearance from specific furan-mediated bioactivation.
Conclusion & Strategic Recommendations
Furan-based compounds often exhibit short biological half-lives due to their susceptibility to CYP2E1-mediated ring opening. While they are valuable for potency and solubility, they pose a toxicity risk.
Recommendations for Drug Design:
-
Bioisosteric Replacement: Replace furan with thiophene or oxazole if metabolic stability is the limiting factor.
-
Blocking Metabolic "Hotspots": Introduce electron-withdrawing groups (e.g., -CF3, -Cl) on the furan ring to reduce electron density and prevent oxidation.
-
Benzofusion: Utilize benzofuran scaffolds (as seen in Amiodarone) to stabilize the diene system, though this increases lipophilicity.
References
-
Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Kobayashi, T., et al. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition. Link
-
BenchChem. (2025).[1] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem Guides. Link
-
MedCentral. (2025). Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. MedCentral Drug Monographs. Link
-
National Institutes of Health. (2024). Furosemide - StatPearls. NCBI Bookshelf. Link
-
Geng, et al. (2013). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of N-(2-Furylmethyl)benzamide
This guide provides the essential operational and safety information for the proper disposal of N-(2-Furylmethyl)benzamide, ensuring the protection of laboratory personnel and the preservation of environmental integrity. By synthesizing data from related compounds and adhering to established regulatory frameworks, we can construct a self-validating system for managing this chemical waste stream.
Hazard Profile Analysis: A Composite Risk Assessment
The disposal procedure for any chemical is dictated by its hazard profile. In the absence of specific data for this compound, we must infer its risks from the well-documented properties of benzamides and furans.
-
Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is a suspected mutagen.[2] It is also known to cause skin and eye irritation.[3] Upon combustion, benzamides can emit toxic fumes, including nitrogen oxides (NOx).[4]
-
Furan Moiety: The furan ring introduces additional concerns. Furan is a flammable liquid and its derivatives can form explosive peroxides upon prolonged exposure to air and light.[5][6] Environmentally, furan is expected to have high mobility in soil and is not readily biodegradable, underscoring the importance of preventing its release into the environment.[7][8]
Based on this composite analysis, this compound should be handled as a hazardous substance with potential oral toxicity, mutagenicity, skin/eye irritancy, and flammability. The potential for peroxide formation, while generally associated with liquid ethers, should not be entirely dismissed for furan-containing compounds, especially if stored for extended periods.
Table 1: Inferred Hazard Classification and Physicochemical Properties
| Property | Inferred Value / Classification | Justification and Key References |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on the classification of Benzamide (H302).[2] |
| Skin Corrosion/Irritation | Likely Irritant | Based on hazard data for Benzamide and related structures.[3][9] |
| Serious Eye Damage/Irritation | Likely Irritant | Based on hazard data for Benzamide and related structures.[9] |
| Germ Cell Mutagenicity | Suspected Mutagen (Category 2) | Based on the classification of Benzamide (H341).[2][10] |
| Flammability | Combustible Solid | Benzamide is a combustible solid. The furan moiety may increase flammability.[4] |
| Environmental Hazard | Prevent release to the environment | Furan has low biodegradability and high soil mobility. Amides can have aquatic toxicity.[7][8] |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents, strong bases, and sources of ignition.[10] Upon combustion, may produce NOx, CO, CO2.[4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to mitigate risk at every stage. This workflow ensures compliance with general laboratory safety standards and environmental regulations.
Caption: Decision logic for selecting the disposal pathway.
Regulatory Compliance: Adherence to Standards
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this compound is not specifically listed as a "U" or "P" hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given the "suspected mutagen" classification of benzamide, it should be managed as hazardous waste to ensure compliance and safety. [10]Always follow your institution's Environmental Health and Safety (EHS) department guidelines, as they are tailored to meet specific regulatory requirements. [11] By adhering to this comprehensive guide, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and scientific integrity.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. [Online] Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. [Online] Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Online] Available at: [Link]
-
Finar Limited. Material Safety Data Sheet: Benzamide. [Online] Available at: [Link]
-
PubChem, National Center for Biotechnology Information. N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-yl)benzamide. [Online] Available at: [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Online] Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Benzamide, n-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6h-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-. [Online] Available at: [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. [Online] Available at: [Link]
-
ResearchGate. The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: 8. Management of Waste. [Online] Available at: [Link]
-
Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Online] Available at: [Link]
-
PubChem, National Center for Biotechnology Information. (3-methyl(2-furyl))-N-benzamide. [Online] Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-Mercapto-N-methylbenzamide. [Online] Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Online] Available at: [Link]
-
PubMed, National Library of Medicine. Environmental fate of two sulfonamide antimicrobial agents in soil. [Online] Available at: [Link]
-
PubMed, National Library of Medicine. First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Benzamide, N-(2-(1-benzimidazolyl)ethyl)- Env. Fate/Transport. [Online] Available at: [Link]
Sources
- 1. N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. actylislab.com [actylislab.com]
- 4. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
